molecular formula C27H24F3N3O3 B8176007 Elovl6-IN-1

Elovl6-IN-1

Cat. No.: B8176007
M. Wt: 495.5 g/mol
InChI Key: YLZCSZJXSITBSE-UHFFFAOYSA-N
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Description

Elovl6-IN-1 is a chemical compound that functions as an inhibitor of the enzyme elongation of very-long-chain fatty acids protein 6 (ELOVL6). ELOVL6 is a crucial enzyme involved in the elongation of saturated and monounsaturated fatty acids from C16 to C18 species. This enzyme plays a significant role in lipid metabolism and is implicated in various metabolic disorders, including insulin resistance and non-alcoholic fatty liver disease.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Elovl6-IN-1 typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include:

    Formation of the Core Structure: This step involves the construction of the core structure of this compound through a series of organic reactions such as condensation, cyclization, and functional group transformations.

    Functionalization: The core structure is then functionalized with specific substituents to enhance its inhibitory activity against ELOVL6. This may involve reactions such as halogenation, alkylation, or acylation.

    Purification: The final compound is purified using techniques such as column chromatography, recrystallization, or high-performance liquid chromatography (HPLC) to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow chemistry techniques to enhance yield and efficiency. The use of automated synthesis platforms and advanced purification methods ensures the consistent production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: Elovl6-IN-1 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Elovl6-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of ELOVL6 in fatty acid elongation and lipid metabolism.

    Biology: Employed in cellular and molecular biology research to investigate the effects of ELOVL6 inhibition on cellular processes and metabolic pathways.

    Medicine: Explored as a potential therapeutic agent for treating metabolic disorders such as insulin resistance, non-alcoholic fatty liver disease, and certain types of cancer.

    Industry: Utilized in the development of novel lipid-based products and formulations, as well as in the study of lipid biosynthesis and modification.

Mechanism of Action

Elovl6-IN-1 exerts its effects by specifically inhibiting the activity of the enzyme ELOVL6. This inhibition disrupts the elongation of C16 fatty acids to C18 species, leading to alterations in lipid composition and metabolism. The molecular targets of this compound include the active site of ELOVL6, where it binds and prevents the enzyme from catalyzing the elongation reaction. This inhibition can affect various cellular pathways, including those involved in lipid biosynthesis, energy metabolism, and cell signaling.

Comparison with Similar Compounds

Elovl6-IN-1 can be compared with other inhibitors of the ELOVL family of enzymes, such as:

    Elovl1-IN-1: Inhibits elongation of very-long-chain fatty acids protein 1 (ELOVL1).

    Elovl2-IN-1: Inhibits elongation of very-long-chain fatty acids protein 2 (ELOVL2).

    Elovl5-IN-1: Inhibits elongation of very-long-chain fatty acids protein 5 (ELOVL5).

Uniqueness: this compound is unique in its specificity for ELOVL6, making it a valuable tool for studying the specific role of this enzyme in lipid metabolism. Its ability to selectively inhibit ELOVL6 without affecting other elongases allows for precise investigation of ELOVL6-related pathways and disorders.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.

Properties

IUPAC Name

5,5-dimethyl-3-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-6,7-dihydroindole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F3N3O3/c1-16-20(23(35)33(31-16)18-12-8-5-9-13-18)26(27(28,29)30)21-19(14-15-25(2,3)22(21)34)32(24(26)36)17-10-6-4-7-11-17/h4-13,31H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZCSZJXSITBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C3(C4=C(CCC(C4=O)(C)C)N(C3=O)C5=CC=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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